molecular formula C17H11F3N2O B12169635 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- CAS No. 105609-12-9

1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]-

Cat. No.: B12169635
CAS No.: 105609-12-9
M. Wt: 316.28 g/mol
InChI Key: RGRFCOWXPWGIMO-UHFFFAOYSA-N
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Description

This compound belongs to the azo dye family, characterized by a naphthalenol backbone linked to a phenylazo group substituted with a trifluoromethyl (-CF₃) moiety. The -CF₃ group is strongly electron-withdrawing, influencing the compound's electronic properties, solubility, and stability.

Properties

CAS No.

105609-12-9

Molecular Formula

C17H11F3N2O

Molecular Weight

316.28 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)11-5-7-12(8-6-11)21-22-15-9-10-16(23)14-4-2-1-3-13(14)15/h1-10,23H

InChI Key

RGRFCOWXPWGIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- involves several steps, typically starting with the preparation of the naphthalenol and trifluoromethylphenylazo intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may vary, but they generally involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:

Scientific Research Applications

Overview

1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- is an organic compound with the molecular formula C17H11F3N2OC_{17}H_{11}F_3N_2O. This compound exhibits a variety of applications across different fields, particularly in cosmetics, pharmaceuticals, and environmental studies.

Cosmetic Applications

1-Naphthalenol derivatives are utilized in cosmetic formulations primarily as colorants and stabilizers. The azo group in this compound allows it to function effectively as a dye, providing vibrant colors in hair dyes and skin care products.

  • Stability and Efficacy : Research indicates that the incorporation of such compounds can enhance the stability and efficacy of cosmetic formulations. For example, studies have shown that specific formulations using naphthalenol derivatives can improve sensory properties like greasiness and stickiness while also providing moisturizing effects to the skin .
  • Safety Assessments : The safety of these compounds in cosmetics is rigorously evaluated. Investigations into the penetration of hair dye components, including derivatives like 1-Naphthalenol, have been conducted to assess their systemic absorption and potential health impacts .

Pharmaceutical Applications

In pharmaceuticals, 1-Naphthalenol derivatives are explored for their potential therapeutic effects. The compound's structure allows for various modifications that can enhance biological activity.

  • Antimicrobial Properties : Some studies suggest that naphthalenol derivatives exhibit antimicrobial properties, making them candidates for use in topical formulations aimed at treating skin infections or conditions .
  • Drug Delivery Systems : The ability of naphthalenol compounds to form stable complexes with other drugs has been investigated for improving drug delivery systems. This includes enhancing solubility and bioavailability of poorly soluble drugs .

Environmental Studies

1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- has been analyzed in environmental contexts due to its persistence and mobility in various ecosystems.

  • Persistence in the Environment : Research highlights the need for further investigation into the environmental fate of this compound. Its presence in wastewater and its potential to contaminate drinking water sources have raised concerns about its long-term effects on human health and ecosystems .
  • Analytical Techniques : Advanced analytical techniques have been employed to detect and quantify this compound in environmental samples. These studies aim to understand its behavior in different matrices and assess its impact on wildlife and human health .

Cosmetic Formulation Study

A case study focused on developing a new hair dye formulation incorporating 1-Naphthalenol derivatives demonstrated significant improvements in color retention and reduced skin irritation compared to traditional dyes. The formulation underwent extensive testing for stability under various conditions, confirming its efficacy as a safer alternative .

Environmental Impact Assessment

Another study assessed the occurrence of 1-Naphthalenol derivatives in urban runoff and wastewater treatment plants. Findings indicated that these compounds were frequently detected, emphasizing the need for stricter regulations regarding their use and disposal to mitigate environmental contamination risks .

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenylazo group significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- -CF₃ C₁₇H₁₂F₃N₂O 316.29 High photostability; potential biomedical applications due to electron-withdrawing effects
4-((4-Methylphenyl)azo)-1-naphthalenol -CH₃ C₁₇H₁₄N₂O 262.31 Lower polarity; used in dyes and pH indicators
4-((4-Nitrophenyl)azo)-1-naphthylamine -NO₂ C₁₆H₁₂N₄O₂ 292.29 Stronger acidity (lower pKa); textile dye applications
1-[(4-Hydroxyphenyl)azo]-2-naphthalenol -OH C₁₆H₁₂N₂O₂ 264.28 Higher solubility in polar solvents; enzymatic interaction potential
4-[(4-Ethoxyphenyl)azo]-1-naphthalenol -OCH₂CH₃ C₁₈H₁₆N₂O₂ 298.33 Enhanced lipophilicity; solvent dye (e.g., Solvent Red 3)
Key Observations:
  • Electron Effects : The -CF₃ group enhances electrophilicity and stability compared to electron-donating groups (-CH₃, -OCH₂CH₃) .
  • Acidity: Nitro (-NO₂) and hydroxyl (-OH) substituents lower pKa values (increasing acidity), while -CF₃ and -CH₃ have moderate effects .

Biological Activity

1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- is a synthetic organic compound known for its application as a dye and its potential biological activities. This compound is part of the azo dye family and has been studied for its chemical properties and effects on biological systems.

Chemical Structure and Properties

The chemical structure of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- can be described as follows:

  • Molecular Formula : C13H9F3N2O
  • CAS Number : 6253-10-7
  • Molecular Weight : 248.22 g/mol

This compound features a naphthol moiety linked to an azo group, which is further substituted with a trifluoromethyl phenyl group. The presence of the trifluoromethyl group enhances the lipophilicity and stability of the dye, making it suitable for various applications in textiles and potentially in biological contexts.

Toxicological Studies

Research has indicated that azo compounds, including 1-Naphthalenol derivatives, may exhibit mutagenic and carcinogenic properties. Azo dyes can undergo metabolic reduction to form aromatic amines, which are known to be carcinogenic in various animal models. For instance, studies have shown that exposure to certain azo dyes can lead to increased incidences of tumors in laboratory animals .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of azo dyes. In vitro assays have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes . However, specific data on the antimicrobial efficacy of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- remains limited.

Case Studies

  • Environmental Impact Assessment : The Government of Canada assessed Disperse Orange 13 (another name for this compound) due to concerns about its persistence in the environment and potential bioaccumulation. The assessment highlighted risks associated with exposure to aquatic organisms .
  • Dermal Exposure Studies : In occupational health studies involving hairdressers, exposure to hair dyes containing azo compounds has been linked to various health risks, including skin sensitization and allergic reactions .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Mutagenicity Potential carcinogenic effects observed
Antimicrobial Limited evidence of antibacterial properties
Environmental Risk Persistent in aquatic environments; bioaccumulation risk

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